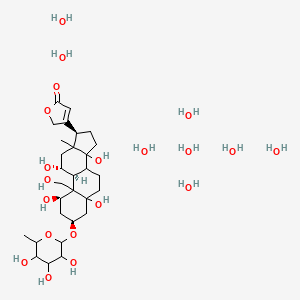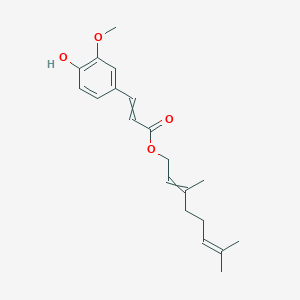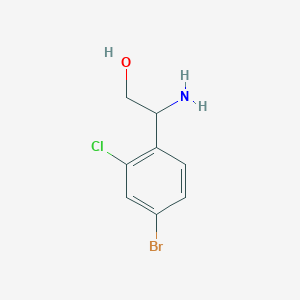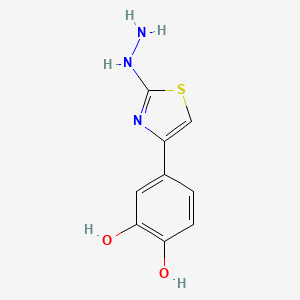![molecular formula C27H38O12 B15146368 (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ssioriside is a lignan xyloside, a type of natural product that can be isolated from the barks of Prunus ssiori and Prunus padus . It belongs to the phenylpropanoids class and is known for its moderate antioxidant activity . The compound has a molecular formula of C27H38O12 and a molecular weight of 554.58 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Ssioriside can be synthesized through various chemical reactions involving the coupling of lignan and xyloside moieties. The synthetic routes typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
化学反应分析
Types of Reactions
Ssioriside undergoes various types of chemical reactions, including:
Oxidation: Ssioriside can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert Ssioriside into its corresponding alcohols.
Substitution: Ssioriside can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Ssioriside, which can have different biological activities and properties .
科学研究应用
Ssioriside has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . Additionally, Ssioriside inhibits enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
Similar compounds to Ssioriside include other lignan xylosides such as nudiposide and lyoniside . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets Ssioriside apart from other lignan xylosides is its specific molecular structure, which includes two 4-hydroxy-3,5-dimethoxybenzyl groups. This unique structure contributes to its distinct antioxidant and enzyme inhibitory activities .
Conclusion
Ssioriside is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of study for understanding lignan xylosides and their potential benefits.
属性
分子式 |
C27H38O12 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1 |
InChI 键 |
UTPBCUCEDIRSFI-MJDPKNRPSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



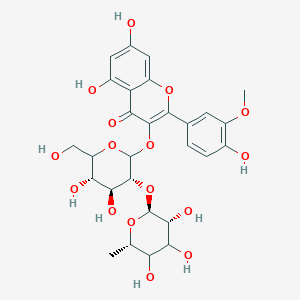


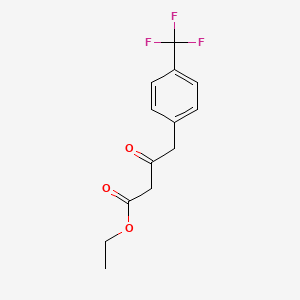
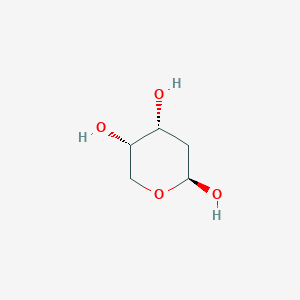
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


